molecular formula C20H22F3N5O B5540940 2-(1-pyrrolidinyl)-4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine

2-(1-pyrrolidinyl)-4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine

Cat. No.: B5540940
M. Wt: 405.4 g/mol
InChI Key: CSQDAOZPEUTGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-pyrrolidinyl)-4-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine is a useful research compound. Its molecular formula is C20H22F3N5O and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.17764483 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Dipeptidyl Peptidase IV Inhibitors

  • This compound has been explored for its role as a dipeptidyl peptidase IV (DPP IV) inhibitor, which is significant in the treatment of type 2 diabetes mellitus (T2DM). DPP IV inhibitors work by preventing the hydrolysis of incretin molecules, thereby promoting insulin secretion and offering a therapeutic pathway for managing T2DM (Mendieta, Tarragó, & Giralt, 2011).

Chemical Research and Synthesis

Heterocyclic Chemistry

  • The compound's structure, which includes pyrimidine rings, has been the subject of research in heterocyclic chemistry, illustrating its versatility in forming coordination complexes with varied biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Optical Sensors and Biological Applications

  • Pyrimidine derivatives, including this compound, have been utilized as optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. They also hold a range of biological and medicinal applications, demonstrating the compound's multifaceted utility in scientific research (Jindal & Kaur, 2021).

Pharmacokinetics and Drug Metabolism

Arylpiperazine Derivatives Metabolism

  • The metabolism of arylpiperazine derivatives, which includes compounds like the one , has been extensively studied, revealing their transformation into 1-aryl-piperazines. This process is crucial for understanding the pharmacological actions of these compounds and their potential use in treating depression, psychosis, or anxiety (Caccia, 2007).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many drugs that contain pyrrolidine or piperazine rings work by interacting with biological receptors .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s being studied as a potential drug, then future research might focus on things like improving its efficacy, reducing side effects, or finding new applications .

Properties

IUPAC Name

[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O/c21-20(22,23)16-5-3-4-15(14-16)18(29)27-12-10-26(11-13-27)17-6-7-24-19(25-17)28-8-1-2-9-28/h3-7,14H,1-2,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQDAOZPEUTGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.